![molecular formula C10H13N3O B13074386 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074386.png)
3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with 2-chloro-3-propylpyrimidine under basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Scientific Research Applications
3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The compound’s photophysical properties are attributed to its ability to undergo intramolecular charge transfer, which is influenced by the presence of electron-donating or electron-withdrawing groups on the pyrazole ring .
Comparison with Similar Compounds
3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its energetic properties and potential use in heat-resistant explosives.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another energetic compound with similar structural features.
4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones: Used in the synthesis of complex heterocyclic systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-methyl-7-propyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H13N3O/c1-3-4-8-5-9(14)12-10-7(2)6-11-13(8)10/h5-6H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
WCUKJNOXSCRBJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC2=C(C=NN12)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13074303.png)
![1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B13074305.png)
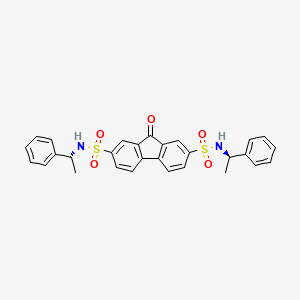
![2-[(4-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13074312.png)
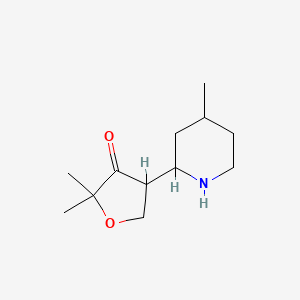


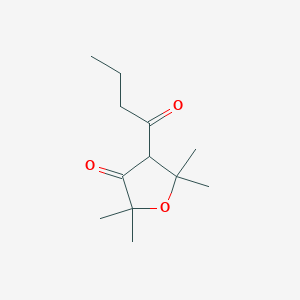
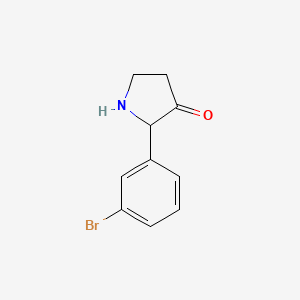
![4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B13074335.png)
![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine](/img/structure/B13074341.png)
![(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B13074346.png)
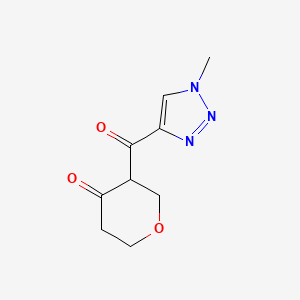
![2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol](/img/structure/B13074370.png)
